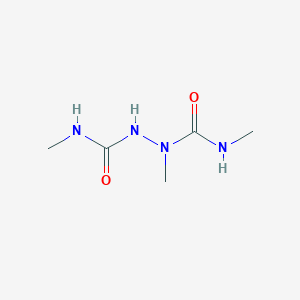
1,3-Dimethyl-1-(methylcarbamoylamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1-(methylcarbamoylamino)urea is a chemical compound with the molecular formula C₅H₁₂N₄O₂. It is a derivative of urea and is used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be synthesized through several methods. One common method involves the reaction of dimethylamine with methyl isocyanate, followed by the addition of urea. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain optimal temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1-(methylcarbamoylamino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,3-Dimethyl-1-(methylcarbamoylamino)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoylamino)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be compared with other similar compounds such as:
1,3-Dimethylurea: A simpler derivative of urea with similar reactivity but different applications.
N,N’-Dimethylurea: Another urea derivative with distinct chemical properties and uses.
1,1,3,3-Tetramethylguanidine: A related compound with unique reactivity and applications in organic synthesis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
Numéro CAS |
4114-37-8 |
|---|---|
Formule moléculaire |
C5H12N4O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1,3-dimethyl-1-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H12N4O2/c1-6-4(10)8-9(3)5(11)7-2/h1-3H3,(H,7,11)(H2,6,8,10) |
Clé InChI |
AMAUILHALBHGNU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NN(C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















